molecular formula C6H7N5 B12516122 6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine

6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine

Cat. No.: B12516122
M. Wt: 149.15 g/mol
InChI Key: GEHHKEMTNQTRBA-UHFFFAOYSA-N
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Description

6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are characterized by their fused ring structure, which includes both pyrazole and pyrazine rings. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding pyrazolopyrazine oxides.

    Reduction: Formation of reduced pyrazolopyrazine derivatives.

    Substitution: Formation of substituted pyrazolopyrazine derivatives with various functional groups.

Scientific Research Applications

6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine is unique due to its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine

InChI

InChI=1S/C6H7N5/c1-3-2-8-4-5(7)10-11-6(4)9-3/h2H,1H3,(H3,7,9,10,11)

InChI Key

GEHHKEMTNQTRBA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NNC(=C2N=C1)N

Origin of Product

United States

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